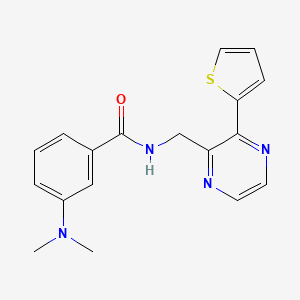
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
科学研究应用
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a diagnostic tool for Parkinson's disease. This compound binds to the vesicular monoamine transporter 2 (VMAT2), which is present in the dopaminergic neurons of the brain. This binding can be visualized using imaging techniques such as positron emission tomography (PET), which can help in the diagnosis and monitoring of Parkinson's disease.
In neuroscience, this compound has been studied for its role in the regulation of neurotransmitter release. VMAT2 is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles for release into the synapse. This compound can inhibit the activity of VMAT2, leading to a decrease in neurotransmitter release. This property of this compound has been studied in the context of various neurological disorders such as schizophrenia, depression, and addiction.
In cancer research, this compound has been studied for its potential as a therapeutic agent for neuroendocrine tumors. Neuroendocrine tumors are a type of cancer that arises from cells of the endocrine and nervous system. These tumors often overexpress VMAT2, which can be targeted using this compound. This compound has been shown to induce cell death in neuroendocrine tumor cells both in vitro and in vivo.
作用机制
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the transmembrane protein VMAT2, which is responsible for the packaging of monoamine neurotransmitters into vesicles for release into the synapse. This compound binds to the luminal side of VMAT2, leading to the inhibition of monoamine uptake and subsequent decrease in neurotransmitter release. This compound has been found to have a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in neuroendocrine tumor cells by inhibiting VMAT2 activity. In vivo studies have shown that this compound can decrease dopamine release in the striatum of rats, leading to a decrease in locomotor activity. This compound has also been found to decrease serotonin release in the hippocampus, leading to anxiolytic effects.
实验室实验的优点和局限性
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several advantages for lab experiments. It has a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake. It can be visualized using imaging techniques such as PET, making it a useful diagnostic tool for Parkinson's disease. However, this compound also has limitations for lab experiments. It has a short half-life, making it difficult to study its long-term effects. It can also have off-target effects on other transmembrane proteins, leading to potential confounding effects.
未来方向
There are several future directions for the study of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. In medicinal chemistry, this compound can be further optimized to improve its diagnostic potential for Parkinson's disease. In neuroscience, this compound can be studied for its potential as a therapeutic agent for various neurological disorders. In cancer research, this compound can be studied for its potential as a targeted therapy for neuroendocrine tumors. Additionally, the off-target effects of this compound can be further studied to better understand its mechanism of action and potential side effects.
合成方法
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 3-(thiophen-2-yl)pyrazin-2-amine, which is then reacted with N-(dimethylamino)chloromethyl)-4-fluorobenzamide to obtain this compound. The final product is purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
属性
IUPAC Name |
3-(dimethylamino)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22(2)14-6-3-5-13(11-14)18(23)21-12-15-17(20-9-8-19-15)16-7-4-10-24-16/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNFATPNYIRLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

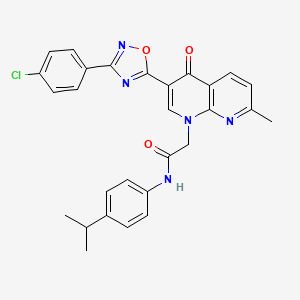

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide](/img/structure/B2903545.png)

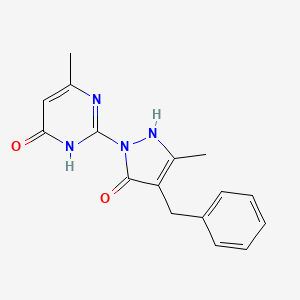
![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903549.png)

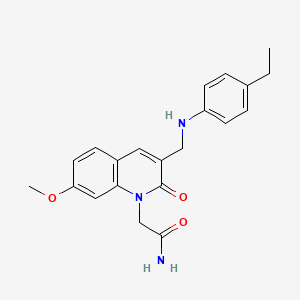

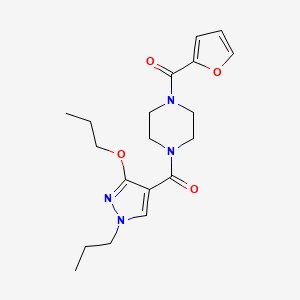
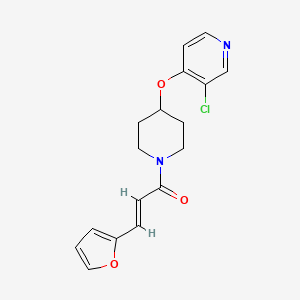
![2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B2903561.png)

